molecular formula C17H19F2N3O4S B2493406 methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251630-14-4

methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2493406
CAS No.: 1251630-14-4
M. Wt: 399.41
InChI Key: APOZCSAGEFXZFM-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a difluorobenzyl group, and a piperidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization with the difluorobenzyl and piperidin-1-ylsulfonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate may be employed in the study of enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-(3,4-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

  • Methyl 1-(2,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

  • Methyl 1-(3,5-difluorobenzyl)-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness: Methyl 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate stands out due to its specific arrangement of fluorine atoms on the benzyl group and the presence of the piperidin-1-ylsulfonyl group

Properties

IUPAC Name

methyl 1-[(3,5-difluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O4S/c1-26-17(23)15-11-21(10-12-7-13(18)9-14(19)8-12)20-16(15)27(24,25)22-5-3-2-4-6-22/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOZCSAGEFXZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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